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molecular formula C7H11N B8343816 2-Isobutylacrylonitrile

2-Isobutylacrylonitrile

Cat. No. B8343816
M. Wt: 109.17 g/mol
InChI Key: PKNTXEJOWDTDLN-UHFFFAOYSA-N
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Patent
US06891059B2

Procedure details

In the synthesis of a compound 1a according to Scheme 2, amine catalyzed addition of acrylonitrile (i.e., the Baylis-Hillman reaction) to 2-methylpropanal affords the cyano allylic alcohol. Typical amines used to catalyze the condensation include agents such as 1,4-diazabicyclo[2,2,2]octane (Dabco). The cyano allylic alcohol is subsequently converted to either an alkyl carbonate (e.g., by reaction with an alkyl halo formate such as ethyl chloro formate) or the respective acetate (by reaction with acetic anhydride or acetyl chloride). The resulting 2-(2-methylpropyl)prop-2-enenitrile is then subjected to palladium-catalyzed carbonylation to produce ethyl 3-cyano-5-methylhex-3-enoate 1a (e.g., where R1 is methyl or ethyl).
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkyl halo formate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ethyl chloro formate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N12CCN(CC1)[CH2:3][CH2:2]2.[C:9]([O-:12])(=[O:11])[CH3:10].[CH3:13][CH:14]([CH3:20])[CH2:15][C:16](=C)[C:17]#[N:18]>[Pd]>[C:17]([C:16](=[CH:15][CH:14]([CH3:13])[CH3:20])[CH2:10][C:9]([O:12][CH2:2][CH3:3])=[O:11])#[N:18]

Inputs

Step One
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCN(CC1)CC2
Step Three
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
alkyl halo formate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl chloro formate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C#N)=C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(CC(=O)OCC)=CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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